4-Chloro-2-formylphenylboronic acid
Overview
Description
4-Chloro-2-formylphenylboronic acid is a boronic acid derivative that has drawn attention in the field of organic synthesis due to its utility in Suzuki-Miyaura coupling reactions and its role as a building block for various organic compounds. This chemical entity is characterized by the presence of a boronic acid group (−B(OH)₂) and a formyl group (−CHO) on a phenyl ring, which is further substituted with a chlorine atom at the para position relative to the boronic acid group.
Synthesis Analysis
The synthesis of 4-Chloro-2-formylphenylboronic acid and its derivatives involves various strategies, including halogenation, boronation, and formylation steps. The ortho-substituent of boronic acid plays a critical role in the synthesis and reactivity of these compounds, affecting the efficiency of condensation reactions between carboxylic acids and amines (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Molecular Structure Analysis
4-Chloro-2-formylphenylboronic acid exhibits interesting structural features, including a tautomeric equilibrium between its boronic acid form and the corresponding benzoxaborole form. X-ray analyses and DFT simulations have provided insights into its diverse solid-state molecular structures and vibrational spectra, highlighting the importance of C−H···X interactions in crystal packing (M. R. Shimpi, N. Seethalekshmi, & V. Pedireddi, 2007).
Scientific Research Applications
Specific Application: Suzuki Cross-Coupling Reactions
- Summary of the Application: 4-Formylphenylboronic acid, a similar compound to 4-Chloro-2-formylphenylboronic acid, is used as a substrate for Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bonding reaction, widely used in organic synthesis.
- Methods of Application: The Suzuki-Miyaura cross-coupling reaction typically involves the reaction of an organoboron compound (like 4-Formylphenylboronic acid) with a halide or pseudo-halide compound in the presence of a palladium catalyst and a base .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a fundamental step in the synthesis of many complex organic compounds .
Application: Building Blocks in Organic Chemistry
- Summary of the Application: Arylboronic acids, such as 4-Chloro-2-formylphenylboronic acid, are often used as building blocks in organic chemistry . They can be used to construct more complex molecules through various chemical reactions.
- Results or Outcomes: The outcome of these reactions is the formation of new carbon-carbon bonds, which are fundamental steps in the synthesis of many complex organic compounds .
Application: Functionalization of Nanoparticles
- Summary of the Application: Arylboronic acids can be used for the functionalization of nanoparticles . This involves modifying the surface of the nanoparticles to change their properties or functionality.
- Results or Outcomes: The outcome of this process is nanoparticles with modified surface properties, which can be used in a variety of applications, from drug delivery to catalysis .
Application: Active Ingredients of Drugs
- Summary of the Application: Arylboronic acids, such as 4-Chloro-2-formylphenylboronic acid, can be used as active ingredients in the development of pharmaceutical drugs .
- Results or Outcomes: The outcome of this process is the development of new drugs with potentially beneficial therapeutic effects .
Application: Boron Neutron Capture Therapy (BNCT)
- Summary of the Application: Arylboronic acids can be used in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment .
- Methods of Application: In BNCT, boron-containing compounds are introduced into the body and accumulate in cancer cells. The area is then irradiated with neutrons, which are captured by the boron atoms, leading to the emission of high-energy alpha particles that kill the cancer cells .
- Results or Outcomes: The outcome of this process is the selective destruction of cancer cells while minimizing damage to healthy tissue .
Future Directions
properties
IUPAC Name |
(4-chloro-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFQGHQBOWNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635841 | |
Record name | (4-Chloro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-formylphenylboronic acid | |
CAS RN |
913835-76-4 | |
Record name | B-(4-Chloro-2-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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